3-Fluoro-2-(methylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-7-5(8(10)12)3-2-4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRQTQLPPDPTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Rational Design of Synthetic Routes for 3-Fluoro-2-(methylamino)benzamide and Its Analogs
The rational design of synthetic pathways is paramount for the efficient and scalable production of this compound. This involves optimizing the construction of the core structure and developing methods for introducing stereocenters.
Optimization of Core Benzamide (B126) Scaffold Synthesis
The synthesis of the benzamide core is a critical step that has been the subject of considerable optimization. Traditional methods for creating benzamides often involve the hydrolysis of aromatic nitriles or the interconversion of carboxylic acid derivatives. nih.gov A common and direct route is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. nih.gov
For instance, a general procedure involves treating a benzoic acid derivative with thionyl chloride to form the corresponding benzoyl chloride. nih.gov This activated intermediate is then reacted with the desired amine to yield the benzamide. nih.gov To improve efficiency and yield, alternative methods have been explored. One such method is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a Brønsted superacid, which offers a direct conversion of arenes to their benzamide derivatives. nih.gov
Another approach involves the partial hydrolysis of fluoro benzonitriles. google.com This can be achieved by reacting a halogenated benzonitrile (B105546) with an alkali metal fluoride (B91410) in an aprotic polar solvent with a phase-transfer catalyst to produce the fluoro benzonitrile intermediate. google.com This intermediate is then hydrolyzed in an aqueous hydrogen peroxide solution with a catalytic amount of a base to yield the fluoro benzamide compound with high purity. google.com
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acid Chloride Route | Benzoic acid derivative, Amine | Thionyl chloride, Amine | Well-established, versatile | nih.gov |
| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Brønsted superacid (e.g., CF3SO3H) | Direct conversion of arenes | nih.gov |
| Nitrile Hydrolysis | Halogenated benzonitrile | Alkali metal fluoride, H2O2, Base | High purity product | google.com |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound is crucial for exploring structure-activity relationships, as stereochemistry often plays a pivotal role in a molecule's biological activity. While specific stereoselective syntheses for this compound itself are not extensively detailed in the provided results, general strategies for the stereoselective synthesis of chiral amides and related structures are well-documented and applicable.
One powerful strategy is the use of biocatalysis, which employs enzymes to achieve high enantioselectivity. For example, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been used for the enantiodivergent synthesis of optically pure sulfoxides with excellent enantioselectivity. ucl.ac.uk Such enzymatic approaches could potentially be adapted for the asymmetric functionalization of precursors to chiral benzamides.
Another approach involves diastereoselective reactions using chiral auxiliaries. For instance, the Andersen method utilizes crystalline menthyl p-toluenesulfinate for the stereoselective synthesis of sulfoxides. acs.org Similarly, sugar-derived auxiliaries like diacetone-d-glucose (B1670380) have proven effective. acs.org These auxiliaries can guide the stereochemical outcome of a reaction and can be subsequently removed.
Recent advances have also focused on atroposelective synthesis to create axially chiral amides. rsc.org This can be achieved through intramolecular acyl transfer, where a tethered Lewis-basic group directs the stereoselective formation of the C-N axial bond. rsc.org This method operates under kinetic control and can produce configurationally stable atropisomers. rsc.org
| Strategy | Principle | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Biocatalysis | Enzyme-mediated reactions (e.g., monooxygenases, lactonases) | High enantioselectivity, green chemistry principles | Asymmetric oxidation or hydrolysis of precursors | ucl.ac.uk |
| Chiral Auxiliaries | Temporary attachment of a chiral group (e.g., menthol, sugar derivatives) | Diastereoselective bond formation, auxiliary is removable | Directing stereochemistry during scaffold construction | acs.org |
| Atroposelective Synthesis | Kinetic control of axial chirality via intramolecular acyl transfer | Creates stable C-N atropisomers, high atropselectivity | Synthesis of conformationally restricted, axially chiral analogs | rsc.org |
Functionalization and Diversification of the Benzamide Scaffold
Functionalization and diversification of the this compound scaffold are essential for fine-tuning its properties and exploring its potential in various applications, from therapeutic agents to research tools.
Introduction of Fluoro and Methylamino Moieties in Ortho Positions
The specific placement of the fluoro and methylamino groups at the ortho positions of the benzamide ring is critical for the biological activity of many of its derivatives, particularly as PARP inhibitors. The synthesis often starts with a precursor that already contains these substituents or allows for their introduction at a key step.
The introduction of a fluorine atom can be achieved through fluorination of a corresponding halogenated benzonitrile using an alkali metal fluoride. google.com The position of the fluorine is dictated by the starting material. The methylamino group is typically introduced via nucleophilic substitution. For example, a precursor with a suitable leaving group (like another halogen) at the 2-position can be reacted with methylamine. The synthesis of ortho-substituted benzamides is an active area of research, with various catalytic systems being developed to control regioselectivity. nih.gov
Derivatization for Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups with others that are structurally different but maintain similar biological activity. nih.gov
For the this compound scaffold, the amide group itself can be a target for bioisosteric replacement. Various replacements have been explored, including thioamides, selenoamides, ureas, and triazoles. nih.govmdpi.com These modifications can alter the compound's electronic properties, hydrogen bonding capabilities, and metabolic stability. nih.gov For example, replacing the amide with a triazole ring, a non-classical bioisostere, can preserve the planar geometry and hydrogen bonding features. nih.gov Similarly, replacing a naphthalene (B1677914) ring with a benzazaborinine has been shown to be a successful bioisosteric replacement, yielding compounds with comparable potency and improved pharmacokinetic profiles. nih.gov
| Original Group | Bioisosteric Replacement | Rationale/Potential Advantage | Reference |
|---|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters electronic properties and H-bonding | mdpi.com |
| Amide (-CONH-) | Urea (-NHCONH-) | Modifies H-bonding donor/acceptor pattern | mdpi.com |
| Amide (-CONH-) | Triazole | Non-classical replacement, preserves planar geometry | nih.gov |
| Aromatic Ring (e.g., Naphthalene) | Benzazaborinine | Can improve pharmacokinetic properties | nih.gov |
Synthesis of Radiolabeled Probes for Positron Emission Tomography (PET) Research
Radiolabeled analogs of this compound are invaluable tools for non-invasive imaging in biomedical research, particularly for Positron Emission Tomography (PET). PET imaging allows for the visualization and quantification of biological processes in vivo. nih.gov
The most common radioisotope for this purpose is Fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics. nih.govacs.org The synthesis of ¹⁸F-labeled probes often involves nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. researchgate.net The development of robust and automated radiosynthesis methods is crucial for the clinical translation of these PET tracers. nih.gov
For benzamide-based structures, radiolabeling can be achieved by incorporating ¹⁸F into the scaffold. This can be done by direct fluorination of a suitable precursor or by using a prosthetic group that is first radiolabeled and then attached to the molecule. nih.gov For example, the synthesis of [¹⁸F]F-talazoparib, a radiolabeled PARP inhibitor, was developed based on the talazoparib (B560058) scaffold. nih.gov Another strategy involves the preparation of cyclic sulfamidate precursors which can undergo no-carrier-added nucleophilic fluorination to produce the desired ¹⁸F-labeled compound in high yield and purity. researchgate.net These radiolabeled probes enable the imaging of PARP expression in tumors, which can help in patient selection and monitoring treatment response. nih.gov
Molecular and Structural Characterization in Research Contexts
High-Resolution Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For a compound like 3-Fluoro-2-(methylamino)benzamide, both ¹H and ¹³C NMR would provide crucial data on the chemical environment of the hydrogen and carbon atoms, respectively. Furthermore, ¹⁹F NMR would be particularly informative due to the presence of the fluorine atom.
¹H NMR (500 MHz, CDCl₃): δ 2.98 (d, J = 4.8 Hz, 3H), 4.15 (br s, 2H), 6.32 (d, J = 14.3 Hz, 1H), 6.48 (d, J = 8.2 Hz, 1H), 6.61 (br s, 1H), 7.90 (dd, J = 8.6 Hz, 1H).
¹³C NMR (500 MHz, CDCl₃): δ 26.63, 100.8 (d, J = 28.8 Hz), 110.3 (d, J = 244.6 Hz), 110.9, 133.3 (d, J = 4.3 Hz), 151.4 (d, J = 12.5 Hz), 162.2 (d, J = 244.6 Hz), 164.3 (d, J = 3.5 Hz).
The splitting patterns and coupling constants (J values), particularly the carbon-fluorine couplings in the ¹³C NMR spectrum, are instrumental in confirming the substitution pattern on the benzene (B151609) ring.
Table 1: NMR Data for 4-amino-2-fluoro-N-methylbenzamide
| Spectrum | Chemical Shift (δ) | Multiplicity/Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H NMR | 2.98 | d, J = 4.8 Hz | N-CH₃ |
| 4.15 | br s | NH₂ | |
| 6.32 | d, J = 14.3 Hz | Ar-H | |
| 6.48 | d, J = 8.2 Hz | Ar-H | |
| 6.61 | br s | NH | |
| 7.90 | dd, J = 8.6 Hz | Ar-H | |
| ¹³C NMR | 26.63 | N-CH₃ | |
| 100.8 | d, J = 28.8 Hz | Ar-C | |
| 110.3 | d, J = 244.6 Hz | Ar-C-F | |
| 110.9 | Ar-C | ||
| 133.3 | d, J = 4.3 Hz | Ar-C | |
| 151.4 | d, J = 12.5 Hz | Ar-C-N | |
| 162.2 | d, J = 244.6 Hz | Ar-C-F | |
| 164.3 | d, J = 3.5 Hz | C=O |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key vibrational bands would be expected for the N-H and C=O groups of the amide, the C-N bond of the methylamino group, and the C-F bond. While a specific spectrum for the target compound is unavailable, the IR spectrum of the related N-methylbenzamide shows characteristic absorptions that would be expected to be present and shifted in the fluorinated analog.
HRMS is a critical technique for determining the elemental composition of a compound with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. For the analog 4-Bromo-2-fluoro-N-methylbenzamide , a mass spectrum showed an [M+H]⁺ peak at m/z 232, consistent with its molecular formula. For this compound (C₈H₉FN₂O), the expected exact mass would be a key parameter for its identification.
Table 2: Spectroscopic Data for Analogs of this compound
| Compound | Technique | Observed Data |
|---|---|---|
| 4-Bromo-2-fluoro-N-methylbenzamide | Mass Spectrometry (MS) | [M+H]⁺ = 232 |
| N-methylbenzamide | Infrared (IR) Spectroscopy | Characteristic amide and aromatic C-H bands |
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would be invaluable for unequivocally determining its solid-state conformation and revealing the details of its crystal packing. Such an analysis would provide precise measurements of the distances and angles between atoms, offering direct evidence for or against the presence of an intramolecular C-F···H-N hydrogen bond. Although a crystal structure for the target molecule was not found in the searched literature, a CCDC number (907085) is listed for the related compound 2-fluoro-N-methylbenzamide in the PubChem database, suggesting that crystallographic data exists for this analog. nih.gov However, access to this specific data was not possible within the scope of this research. The study of such a structure would be crucial in understanding how the fluorine and methylamino substituents influence the crystal packing through various intermolecular forces, such as hydrogen bonding and π-stacking.
Conformational Analysis and Intramolecular Interactions
The presence of a fluorine atom ortho to the methylamino-benzamide group introduces the potential for specific intramolecular interactions that can significantly influence the molecule's preferred conformation.
The existence and nature of intramolecular hydrogen bonds involving fluorine atoms are topics of considerable interest and debate in structural chemistry. In the case of ortho-fluorobenzamides, a hydrogen bond between the fluorine atom and the amide N-H proton (C-F···H-N) is conceivable. Studies on related systems have shown that the strength of such an interaction can be influenced by the geometry enforced by the rest of the molecule. The presence of this type of hydrogen bond can be investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. In NMR studies, the chemical shift of the N-H proton and the observation of through-space J-coupling between the fluorine and hydrogen nuclei can provide evidence for this interaction. For this compound, the proximity of the N-H of the primary amide and the fluorine atom at the 3-position could lead to a stabilizing intramolecular interaction, which would favor a planar conformation of the benzamide (B126) moiety. The investigation of such interactions in similar molecules has revealed that while the organic fluorine is a weak hydrogen bond acceptor, these interactions can play a significant role in determining molecular conformation.
Mechanistic Biochemical and Cellular Research Investigations
Target Identification and Validation Methodologies
Target identification for novel compounds often involves screening against known biological molecules to determine binding affinity and functional effects. For fluorinated benzamides, key targets that have been explored include the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), the bacterial cell division protein FtsZ, and opioid receptors.
Ligand-Protein Binding Affinity Studies and Receptor Interaction Profiling (e.g., Opioid Receptors, Cereblon, FtsZ)
Cereblon (CRBN): The introduction of fluorine atoms into benzamide (B126) structures has been shown to modulate binding affinity for Cereblon (CRBN), a critical component of the CRL4 E3 ubiquitin ligase complex. nih.govacs.org While direct binding data for 3-Fluoro-2-(methylamino)benzamide is not prominently available, studies on closely related analogues provide significant insights. For example, a series of fluorinated benzamides were synthesized to explore their CRBN binding properties. nih.gov In this series, the compound 2-amino-3-fluorobenzamide (B67083) demonstrated the highest affinity with a 50% inhibitory concentration (IC₅₀) value of 63 ± 16 μM. acs.org This suggests that the fluoro-substitution at the 3-position can be a key determinant for CRBN interaction. The increased affinity is often attributed to the electronegativity of fluorine, which can enhance lipophilicity and modulate electronic properties favorable for binding. nih.govacs.org
FtsZ: Benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, an essential protein that forms the Z-ring at the site of cell division. nih.govfrontiersin.org This makes FtsZ a compelling target for new antibiotics. The mechanism involves the inhibitor binding to an allosteric site in the cleft between the N- and C-terminal domains of FtsZ, which stabilizes the polymeric state of the protein and prevents its normal dynamic assembly and disassembly, thereby blocking cell division. nih.govnih.gov While PC190723 is a well-known difluorinated benzamide FtsZ inhibitor, research has expanded to simpler benzamide structures. nih.govnih.gov The antibacterial activity of these compounds is often specific to certain bacteria, such as Gram-positive organisms, due to variations in the amino acid residues within the FtsZ binding cleft across different species. nih.gov
Opioid Receptors: The benzamide scaffold is also present in ligands developed for opioid receptors. nih.govacs.org Research on trans-N-[2-(methylamino)cyclohexyl]benzamides, which share the methylamino-benzamide feature, indicates that these compounds can possess morphine-like properties and bind to the μ-opioid receptor. nih.govacs.org Key factors influencing the binding affinity of these molecules include their partitioning between membrane and water, the electronic properties of the aromatic ring, and the conformational energy required to adopt a binding-conducive shape. nih.gov More complex fluorinated benzamides have been designed as selective agonists for the μ-opioid receptor, with the fluorine substitution being a critical modification for developing radiotracers for PET imaging. acs.org
Table 1: Binding Affinity of a Related Fluorinated Benzamide for Human Cereblon
| Compound Name | Target Protein | Binding Assay | IC₅₀ (μM) |
|---|---|---|---|
| 2-amino-3-fluorobenzamide | Human CRBN (thalidomide binding domain) | MicroScale Thermophoresis (MST) | 63 ± 16 |
Data sourced from a study on novel benzamide-type Cereblon binders. acs.org
Enzyme Inhibition Kinetics and Mechanistic Assays (e.g., Urease, Key Enzymes in Inflammatory Response)
While specific studies detailing the inhibition of urease or key inflammatory enzymes by this compound are not widely documented, the strategic use of fluorine in enzyme inhibitor design is a well-established principle in medicinal chemistry. The high electronegativity and small size of the fluorine atom allow it to serve as a bioisostere of a hydrogen atom or a hydroxyl group, but with profoundly different electronic effects. Fluorine substitution can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and form strong, targeted interactions within an enzyme's active site. nih.gov For instance, fluorinated compounds have been successfully designed as mechanism-based inhibitors or "suicide substrates" that can covalently modify and inactivate their target enzymes. nih.gov
Molecular Mechanism of Action Elucidation in Preclinical in vitro Models
Understanding the molecular mechanism involves investigating how a compound's interaction with its target translates into a cellular effect, such as modulating signaling pathways or protein interactions.
Investigation of Cellular Pathway Modulation and Biochemical Cascades
Modulation of the Ubiquitin-Proteasome System: Benzamide binding to CRBN directly modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov This interaction can alter the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." nih.gov This mechanism is the foundation for the therapeutic action of immunomodulatory drugs (IMiDs) and is being heavily exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov By inducing the degradation of disease-causing proteins, these molecules can disrupt entire cellular pathways implicated in cancer and other disorders. nih.govresearchgate.net
Disruption of Bacterial Cell Division: In bacteria, benzamide inhibitors of FtsZ interfere with the crucial cell division pathway. By binding to FtsZ, these compounds promote an aberrant, hyperstable polymer conformation. frontiersin.org This prevents the formation of a functional Z-ring, leading to delocalization of FtsZ within the cell, filamentation of the bacteria, and ultimately, cell death. frontiersin.orgmdpi.com
Protein-Protein Interaction Studies (e.g., PROTAC recruiter mechanisms)
The role of benzamides as modulators of protein-protein interactions (PPIs) is most prominently demonstrated in the context of PROTACs. nih.govnih.gov PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. nih.gov
Benzamide-based ligands, including fluorinated variants, are being developed as novel, non-phthalimide recruiters for CRBN. nih.govacs.org These molecules act as a "molecular glue," inducing the formation of a ternary complex between the CRBN E3 ligase and a target protein that would not normally interact. nih.govresearchgate.net The stability and geometry of this ternary complex are crucial for the efficient ubiquitination and degradation of the target protein. nih.govresearchgate.net The selectivity of degradation is not solely dependent on the binding affinity of the PROTAC for its target protein but relies heavily on the cooperative protein-protein interactions formed within the ternary complex. researchgate.netbohrium.com This allows for the potential degradation of proteins that have been traditionally difficult to target with conventional inhibitors. researchgate.net
Table 2: Key Mechanistic Actions of Related Benzamides
| Compound Class | Target | Molecular Consequence | Cellular Pathway Affected |
|---|---|---|---|
| Fluorinated Benzamides | Cereblon (CRBN) | Recruitment of neosubstrates to E3 ligase | Targeted Protein Degradation via Ubiquitin-Proteasome System |
| Benzamide Derivatives | FtsZ | Stabilization of FtsZ polymers, disruption of Z-ring | Bacterial Cell Division |
| Benzamide-based Ligands | Opioid Receptors | Activation of G-proteins, modulation of cAMP | G-protein Coupled Receptor Signaling |
Information synthesized from multiple sources. nih.govnih.govmdpi.comnih.gov
Preclinical Pharmacological Evaluation in Research Models (in vitro and in vivo without clinical human trial data)
Preclinical evaluation in research models provides the first indication of a compound's potential therapeutic utility.
In Vitro Evaluation:
Anticonvulsant Activity: Novel benzenesulfonamide (B165840) derivatives, a related class of compounds, have been synthesized and evaluated for anticonvulsant activity in mouse models of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some of these compounds showed potent activity with a good safety profile, suggesting the potential for the broader benzamide class in treating epilepsy. nih.gov
Anticancer/Antiproliferative Activity: Fluorinated nucleoside derivatives containing a benzoyl moiety have been evaluated for cytotoxic activity against human colon adenocarcinoma cell lines, showing promise as anticancer agents. nih.gov
Antibacterial Activity: Benzodioxane-benzamide FtsZ inhibitors have demonstrated bactericidal activity against Gram-positive pathogens like Streptococcus pneumoniae in vitro. mdpi.com These compounds were shown to cause dramatic effects on bacterial growth, viability, and morphology. mdpi.com
In Vivo Evaluation:
Anticonvulsant Models: The most promising benzenesulfonamide derivatives from in vitro screens were further evaluated in vivo to determine their median effective dose (ED₅₀) and neurotoxicity (TD₅₀). Compound 18b (2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide) showed an ED₅₀ of 16.36 mg/kg in the MES test, highlighting its potential as a highly effective anticonvulsant agent. nih.gov
PET Imaging: Fluorinated benzamides have been developed and evaluated as radiotracers for in vivo Positron Emission Tomography (PET) imaging of opioid receptors in the brain of rats. acs.org This demonstrates the ability of these compounds to cross the blood-brain barrier and engage with their central nervous system targets in a living organism.
These preclinical studies, while not on this compound itself, underscore the diverse pharmacological potential of the fluorinated benzamide scaffold in various therapeutic areas, from infectious diseases to neurology and oncology.
Cell-Based Assays for Specific Biological Activities
Extensive literature searches did not yield any published scientific studies investigating the specific biological activities of this compound in cell-based assays. Therefore, there is no available data on its potential anti-inflammatory, antimicrobial, anticancer, antiviral, or insecticidal properties.
The following table summarizes the lack of available data for the specified biological activities.
Table 1: Summary of Cell-Based Assay Data for this compound
| Biological Activity | Outcome |
|---|---|
| Anti-inflammatory | No data available |
| Antimicrobial | No data available |
| Anticancer | No data available |
| Antiviral | No data available |
Efficacy Assessment in Relevant in vivo Disease Models
No published research could be identified that assesses the efficacy of this compound in any relevant in vivo disease models. This includes a lack of studies in animal xenograft models for imaging purposes or in infection models to determine its therapeutic potential.
The following table indicates the absence of research findings for in vivo efficacy assessments.
Table 2: Summary of in vivo Efficacy Data for this compound
| In vivo Model Type | Efficacy Assessment |
|---|---|
| Animal Xenograft Models | No data available |
Lead Selection and Optimization Strategies in Research and Drug Discovery
There are no available scientific publications detailing the use of this compound as a lead compound or its inclusion in lead optimization strategies within the context of drug discovery. The structure-activity relationships (SAR) for this specific compound have not been reported in the scientific literature.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 3-Fluoro-2-(methylamino)benzamide, might interact with a biological target, typically a protein.
In a study on novel benzamide-type binders for cereblon (CRBN), a component of an E3 ubiquitin ligase, the introduction of a fluorine atom at the ortho position of the benzamide (B126) scaffold was found to be favorable. nih.govacs.org The fluorine-containing compound 8d in that study exhibited a high affinity, with an IC50 value of 63 ± 16 μM. nih.govacs.org This highlights the potential of the fluoro-substituted benzamide moiety in establishing potent interactions within a protein's binding pocket. While this study was not on this compound itself, the findings suggest that the fluorine and benzamide components are critical for molecular interactions.
A hypothetical docking study of this compound into a protein active site would likely show the amide forming hydrogen bonds with backbone or side-chain residues, the aromatic ring engaging in pi-stacking or hydrophobic interactions, and the fluorine atom participating in specific polar contacts. The methylamino group could further refine the binding orientation and specificity.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used to identify potential new protein targets for this compound or to find other molecules with a similar benzamide core that could bind to a known target.
For example, in a virtual screening campaign to identify inhibitors for a particular enzyme, this compound could be included in the library of compounds to be screened. The screening process would dock the compound into the active site of the target and score its potential binding affinity. Hits from the virtual screen would then be prioritized for experimental validation. This approach has been successfully used to identify novel inhibitors for a variety of targets, including broad-spectrum β-lactamase inhibitors. nih.gov In such a screening, compounds with scaffolds having electron pair donors, like sulfonamides and tetrazole-based derivatives, showed preferential inhibition for certain β-lactamases. nih.gov This suggests that the functional groups on this compound could make it a candidate for similar screenings against relevant targets.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity and physical properties.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine a wide range of electronic properties, including optimized molecular geometry, atomic charges, and the energies of molecular orbitals. These calculations can provide insights into the molecule's stability and reactivity. For instance, DFT studies on other benzamide derivatives have been used to analyze their molecular structures and vibrational spectra.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comlibretexts.org The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org For this compound, the HOMO would likely be located on the electron-rich aromatic ring and the methylamino group, while the LUMO might be centered on the benzamide moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.net The MEP map shows regions of positive and negative potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. researchgate.net For this compound, an MEP map would likely show a negative potential (red color) around the oxygen atom of the carbonyl group and the fluorine atom, indicating these are sites for electrophilic attack. researchgate.net A positive potential (blue color) would be expected around the hydrogen atoms of the amide and methylamino groups, indicating these are sites for nucleophilic attack. researchgate.net
A study on 2-nitro-N-(4-nitrophenyl)benzamide used DFT to generate MEP maps, which showed negative regions localized on the oxygen atoms, representing sites for electrophilic reactivity. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational dynamics, stability, and flexibility of a ligand and its complex with a protein.
If a stable binding mode of this compound in a protein active site is predicted by molecular docking, MD simulations can be performed to assess the stability of this complex over time. The simulation would track the movements of the ligand and the protein, providing insights into how the interactions change and whether the ligand remains securely bound. This is a crucial step in validating docking results and understanding the dynamic nature of the ligand-protein interaction. For instance, MD simulations have been used to confirm the stability of potential drug candidates in the binding pocket of the main protease of SARS-CoV-2. nih.gov
Furthermore, MD simulations can be used to study the conformational preferences of this compound in solution, providing information about its flexibility and the different shapes it can adopt. This is important because the bioactive conformation of a ligand (the shape it adopts when bound to a protein) may not be its lowest energy conformation in solution.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activities. nih.govpatsnap.com These approaches are central to modern drug discovery, enabling the prediction of a compound's activity, the optimization of lead compounds, and the design of new, more potent analogues. patsnap.comijddd.com QSAR models are mathematical equations that relate numerical descriptors of molecular structure (e.g., steric, electronic, and hydrophobic properties) to an observed biological response. nih.govresearchgate.net Cheminformatics provides the methods and tools to manage, analyze, and model the vast datasets of chemical information generated during the drug discovery process.
The development of a predictive QSAR model is a systematic process that involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, and using statistical methods to build and validate a mathematical model. For derivatives related to this compound, QSAR studies can provide valuable insights into the structural requirements for their biological activity. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.govnih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a series of aligned molecules to generate contour maps. nih.gov These maps visualize regions where modifications to the chemical structure are likely to increase or decrease biological activity.
The statistical robustness of a QSAR model is assessed using several parameters. The leave-one-out cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, while the non-cross-validated correlation coefficient (r²) indicates the goodness of fit. nih.govnih.gov External validation, using a test set of compounds not included in model generation, provides the most rigorous assessment of a model's predictive power (r²_ext). nih.gov
Table 2: Statistical Parameters for Representative 3D-QSAR Models
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_ext (External validation) | Key Finding |
| CoMFA | 0.604 nih.gov | 0.863 nih.gov | 0.701 nih.gov | The model demonstrates good internal and external predictive capability for acetylcholinesterase inhibitors. nih.gov |
| CoMSIA | 0.801 nih.gov | 0.897 nih.gov | Not Reported | The model shows high statistical reliability for VEGFR3 inhibitors, indicating robustness. nih.gov |
| CoMFA | 0.741 researchgate.net | 0.991 researchgate.net | Not Reported | A statistically significant model with high predictive power was developed for cardioprotective salubrinal (B1681411) derivatives. researchgate.net |
Note: The data in this table are representative examples from various QSAR studies on different classes of compounds to illustrate the concept and are not specific to this compound itself.
Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound, such as its potency and selectivity, while minimizing undesirable characteristics. patsnap.comijddd.com Computational chemistry plays a pivotal role in this phase by guiding the rational design of new analogues. nih.govnih.gov
For a lead compound like this compound, computational approaches can explore the "chemical space" around the core structure to identify promising modifications. nih.gov This involves generating virtual libraries of analogues and using the previously developed QSAR models or molecular docking to predict their activities before committing to chemical synthesis. nih.govnih.gov
Contour maps from 3D-QSAR studies provide direct guidance for analogue design. For example, a map might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while a hydrogen bond donor is preferred in another. nih.gov This information allows medicinal chemists to design specific structural modifications to improve the ligand's fit and interaction with its target.
Structural simplification is another powerful strategy in lead optimization, where non-essential parts of a complex molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles. scienceopen.com Computational analysis can help identify which fragments of a molecule are crucial for binding and which can be truncated or replaced. scienceopen.com The integration of various computational tools, from QSAR and molecular docking to advanced MD simulations, creates a comprehensive platform for diagnosing issues with lead compounds and designing superior analogues for synthesis and testing. nih.gov
Table 3: Example of Computationally Guided Analogue Design
| Parent Structure | Proposed Modification | Rationale from Computational Model | Predicted Outcome |
| This compound | Replace methylamino group with a larger alkyl group (e.g., ethylamino) | QSAR contour map indicates a sterically favorable region near the 2-position. | Increased binding affinity due to better occupancy of a hydrophobic pocket. |
| This compound | Introduce a hydroxyl group on the phenyl ring | Pharmacophore model identifies a potential hydrogen bond acceptor site on the receptor. | Enhanced potency through the formation of a new hydrogen bond. |
| This compound | Replace the benzamide core with a bioisosteric scaffold (e.g., thiazole) | To improve metabolic stability while maintaining key interactions observed in docking. scienceopen.com | Improved pharmacokinetic profile. scienceopen.com |
Future Directions and Emerging Research Avenues for 3 Fluoro 2 Methylamino Benzamide
The landscape of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For compounds like 3-fluoro-2-(methylamino)benzamide and its derivatives, the future holds significant promise. Emerging research avenues are set to redefine the discovery and development trajectory of this class of molecules.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-fluoro-2-(methylamino)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or amidation reactions. For example:
- Route 1: React 3-fluoro-2-nitrobenzoic acid with methylamine under reducing conditions (e.g., H₂/Pd-C) to form the methylamino intermediate, followed by coupling with benzoyl chloride .
- Route 2: Direct amidation of 3-fluoro-2-(methylamino)benzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity.
Q. Q2. How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Spectroscopy: Confirm via ¹H/¹³C NMR (δ ~6.8–7.5 ppm for aromatic protons, δ ~2.9 ppm for methylamino group) and FTIR (amide I band at ~1650 cm⁻¹) .
Q. Q3. What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Receptor Binding Assays: Screen against TRPM8 (cold-sensitive ion channels) using calcium flux assays in HEK293 cells transfected with human TRPM8, as structurally related benzamides show antagonism .
- Enzyme Inhibition: Test HDAC inhibition via fluorometric assays using HeLa cell nuclear extracts; IC₅₀ values <1 µM indicate high potency .
Advanced Research Questions
Q. Q4. How does this compound interact with TRPM8 receptors, and what computational tools can predict its binding affinity?
Methodological Answer:
- Mechanism: The fluorine atom at position 3 and methylamino group at position 2 likely form hydrogen bonds with TRPM8’s S4–S5 linker domain, as seen in KPR-5714 (a related TRPM8 antagonist) .
- Modeling: Use molecular docking (AutoDock Vina) with PDB 6BP7 (TRPM8 structure). Validate via MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. Q5. Can this compound serve as an intermediate in agrochemical development, and what structural modifications enhance pesticidal activity?
Methodological Answer:
- Agrochemical Potential: Fluorinated benzamides are precursors for insecticides like Broflanilide. Introduce trifluoromethyl groups at the phenyl ring to improve GABA receptor antagonism (e.g., IC₅₀ <10 nM for pest control) .
- Optimization: Replace the methylamino group with isopropylsulfonylamino moieties to enhance metabolic stability, as seen in Broflanilide intermediates .
Q. Q6. How do crystallographic data resolve contradictions in reported tautomeric forms of this benzamide?
Methodological Answer:
- Tautomer Analysis: Collect high-resolution (<1.0 Å) X-ray data. SHELXL refinement reveals electron density maps confirming the dominant amide tautomer (C=O at 1.23 Å bond length vs. enol form at 1.34 Å) .
- Validation: Compare with solid-state ¹⁵N NMR to detect tautomeric shifts (δ ~120 ppm for amide vs. ~140 ppm for iminol form) .
Q. Q7. What strategies improve selectivity for dopamine D2 receptors over D1 in benzamide derivatives?
Methodological Answer:
- Structural Insights: Nemonapride (a D2 antagonist) shows that substituents at position 3 (e.g., chloro groups) reduce D1 affinity by steric hindrance. Apply QSAR models to predict logP values <3.0 for optimal blood-brain barrier penetration .
- Screening: Radioligand binding assays with [³H]-spiperone (D2) and [³H]-SCH-23390 (D1) in rat striatal membranes. Selectivity ratios >100:1 (D2/D1) are achievable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
